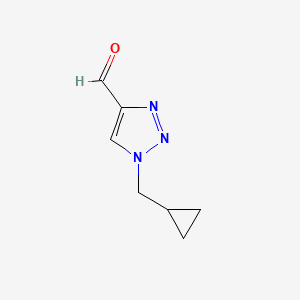

1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative featuring a cyclopropylmethyl substituent at the N1 position and an aldehyde group at the C4 position. The cyclopropylmethyl group introduces steric bulk and ring strain, which can influence reactivity, stability, and intermolecular interactions. Triazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and participating in click chemistry .

Properties

IUPAC Name |

1-(cyclopropylmethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAHRLIIUOQEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The cyclopropylmethyl group can be introduced through subsequent functionalization steps.

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Additions to the Aldehyde Group

The aldehyde moiety undergoes classic nucleophilic additions, forming imines, hydrazones, and alcohols under varying conditions:

Example : Reaction with hexylamine in isopropanol at 80°C yields 1-hexyl-1H-1,2,3-triazole-4-carbaldehyde via imine intermediate, followed by Cornforth rearrangement .

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling interconversion with carboxylic acids or alcohols:

Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, while reduction involves hydride transfer to the carbonyl carbon .

Cross-Coupling Reactions

The aldehyde participates in transition-metal-catalyzed couplings, particularly Suzuki-Miyaura and Heck reactions:

Example : Coupling with phenylboronic acid forms a biaryl product, though cyclopropylmethyl steric effects reduce yield compared to smaller substituents.

Cycloaddition and Electrocyclic Reactions

The triazole ring and aldehyde group enable [3+2] cycloadditions and electrocyclizations:

Mechanistic Insight : Strain in the cyclopropyl group lowers activation energy for ring-opening reactions .

Functionalization of the Triazole Ring

The triazole’s N-atoms undergo alkylation or arylation, though steric effects dominate:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Disubstituted triazoles | Limited to small alkyl groups (e.g., methyl). | |

| Halogenation | NBS, CCl₄, light | Brominated triazoles | Positional selectivity influenced by aldehyde. |

Condensation Reactions

The aldehyde forms Schiff bases and heterocycles via condensation:

Biological Activity and Interactions

While not a direct reaction, the compound’s bioactivity stems from interactions with enzymes:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that triazole derivatives exhibit promising antimicrobial properties. In a study examining various triazoles, compounds similar to 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the cyclopropyl group may enhance lipophilicity and cell membrane penetration.

Anticancer Potential:

Triazole compounds have been investigated for their anticancer properties. Studies suggest that the 1,2,3-triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in cancer therapy is an area ripe for exploration.

Agricultural Chemistry

Pesticide Development:

The unique structure of triazoles allows them to function as potential agrochemicals. Research has indicated that triazole derivatives can act as fungicides by inhibiting the biosynthesis of ergosterol in fungal cells . The application of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in developing new fungicides could be explored further.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several triazole derivatives from 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and evaluated their biological activities. The synthesized compounds were tested against various microbial strains and showed varying degrees of inhibition. The results highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde were synthesized and screened against different cancer cell lines. The study reported significant cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that this compound could serve as a lead structure for further drug development .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde with structurally related triazole carbaldehydes:

Key Observations:

- Electronic Effects : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) enhance electrophilicity at the aldehyde group due to electron-withdrawing effects, making them reactive in nucleophilic additions. The cyclopropylmethyl group, being aliphatic and electron-neutral, may result in moderate electrophilicity .

- For example, 1-phenyl derivatives are stable under ambient conditions and used in metal coordination chemistry, whereas cyclopropane-containing compounds may undergo ring-opening reactions under harsh conditions .

Stability and Handling

- Cyclopropylmethyl Derivatives : The strained cyclopropane ring may render these compounds prone to decomposition under acidic or high-temperature conditions. Storage at room temperature in inert atmospheres is recommended .

- Aryl Derivatives : Phenyl and fluorophenyl analogs demonstrate greater thermal stability, making them suitable for high-temperature applications like metal complex synthesis .

Biological Activity

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound within the triazole family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer potential and other pharmacological effects.

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is characterized by a triazole ring structure, which is often linked to various biological activities. Its synthesis typically involves the reaction of cyclopropylmethyl groups with 1H-1,2,3-triazole derivatives.

Biological Activity Overview

The biological activities of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular processes.

Anticancer Activity

Recent research has indicated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and mitochondrial dysfunction .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde | Jurkat T-cells | Not specified | Induces DNA fragmentation and mitochondrial membrane potential reduction |

| N-(4-thiocyanatophenyl)-triazole derivative | Various | Comparable to doxorubicin | Apoptosis via morphological changes and DNA damage |

| Compound 11 (related triazole) | A375 melanoma | 30 mg/kg/day | Tumor growth inhibition in xenograft models |

The compound has shown promise in inducing morphological changes typical of apoptosis in Jurkat T-cells, suggesting a mechanism that includes DNA fragmentation and reduced mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring or substituents can significantly enhance their anticancer potency. For example, compounds with specific substitutions have demonstrated improved selectivity and efficacy against cancer cell lines .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in preclinical settings:

- Study on N-(4-thiocyanatophenyl)-triazole derivatives : This study revealed that certain derivatives exhibited selective cytotoxicity comparable to established chemotherapeutics like doxorubicin. The compounds induced significant morphological changes in treated cells and were effective in reducing tumor growth in xenograft models .

- Triazoloquinazolinone Inhibitors : Research on related compounds showed their ability to block Polo-like kinase 1 (Plk1), a target in cancer therapy. These inhibitors demonstrated potent antiproliferative effects across various cancer cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde are essential for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related triazole compounds . However, detailed toxicological evaluations are necessary to establish safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis involves two key steps:

- Cyclopropylmethyl introduction : A nucleophilic substitution reaction between a triazole precursor (e.g., 5-chloro-1H-1,2,3-triazole-4-carbaldehyde) and cyclopropylmethyl bromide, catalyzed by K₂CO₃ in DMF at 60–80°C .

- Aldehyde functionalization : Oxidation of a hydroxymethyl intermediate (e.g., triazole-4-methanol) using MnO₂ or Dess–Martin periodinane in dichloromethane . Alternatively, direct formylation via Vilsmeier–Haack reagent (POCl₃/DMF) has been applied to analogous pyrazole carbaldehydes .

Q. What analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves tautomeric forms (1H vs. 2H-triazole) and confirms the cyclopropylmethyl substitution pattern .

- NMR spectroscopy : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence electronic properties and reactivity?

The cyclopropane ring introduces:

- Steric strain : Enhances reactivity in nucleophilic additions due to ring strain.

- Electron-withdrawing effects : Stabilizes the triazole ring via conjugation, as observed in cyclopropane-containing pyridine-triazole hybrids . Computational studies (DFT) suggest this group modulates HOMO-LUMO gaps, affecting binding to biological targets .

Q. What mechanistic role does the aldehyde group play in biological activity?

The aldehyde forms reversible Schiff bases with lysine residues in enzymes, as demonstrated in α-glycosidase inhibition studies. For example, 2-phenyl-2H-triazole-4-carbaldehyde inhibits yeast maltase by covalently modifying active-site amines . This mechanism is extrapolated to 1-(cyclopropylmethyl) derivatives, where steric effects from the cyclopropane may alter binding kinetics .

Q. How do tautomeric forms (1H vs. 2H-triazole) affect physicochemical properties?

- 1H-triazole : Dominates in solution, with a planar structure favoring π-stacking interactions.

- 2H-triazole : Rare in solution but observed in crystalline states, exhibiting bent geometry that disrupts conjugation .

X-ray data for related compounds show 1H tautomers are more stable by ~5 kcal/mol, influencing solubility and bioavailability .

Q. What strategies mitigate challenges in purification and stability?

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate aldehyde derivatives from hydroxylated byproducts .

- Stability : Store under inert gas at –20°C to prevent oxidation of the aldehyde group. Avoid aqueous bases, which promote decomposition via Cannizzaro reactions .

Contradictions and Limitations in Current Evidence

- Synthetic Routes : While and describe aldehyde introduction via nucleophilic substitution, uses formaldehyde condensation for pyrazole analogs. The optimal method for triazoles remains unresolved.

- Biological Targets : Glycosidase inhibition is well-documented , but antimicrobial or antiviral claims for similar compounds lack direct evidence for this derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.